![molecular formula C19H16ClF3N4O2 B2952993 N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide CAS No. 338409-34-0](/img/structure/B2952993.png)

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

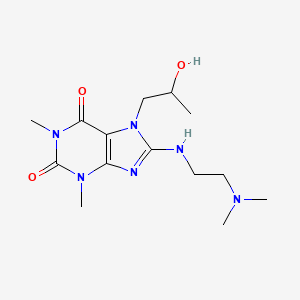

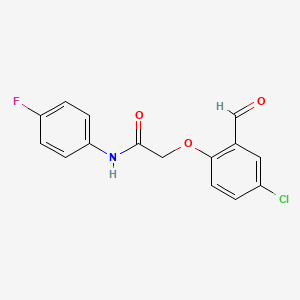

“N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide” is a complex organic compound . It contains a trifluoromethyl group, which is a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of such compounds often involves several steps, including Pd-catalyzed coupling reactions and hydrolysis . For instance, the synthesis of related trifluoromethylpyridines involves the use of intermediates like 2,3-dichloro-5-(trifluoromethyl)-pyridine .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It contains a pyridinyl ring, an isoxazole ring, and a phenyl ring, all connected by various functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its multifunctional nature. It’s known that trifluoromethylpyridines can participate in various reactions, including vapor-phase reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, it is likely to have a high molecular weight and may exhibit properties such as fluorescence .Applications De Recherche Scientifique

Molluscicidal Properties : A study investigated the synthesis of new thiazolo[5,4-d]pyrimidines and their activity against snails that are intermediate hosts of schistosomiasis, a disease caused by parasitic worms. The research utilized compounds related to N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide to explore potential molluscicidal properties (El-bayouki & Basyouni, 1988).

Anticancer and Anti-5-lipoxygenase Agents : Another study synthesized and evaluated novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. These derivatives, related to the compound , were tested for cytotoxic activities, demonstrating potential therapeutic applications (Rahmouni et al., 2016).

Gene Expression Inhibitors : Research was conducted on N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of NF-kappaB and AP-1 transcription factors. The study focused on improving oral bioavailability and examined cell-based activity, which can be related to the compound due to the similarity in molecular structure (Palanki et al., 2000).

Glycine Transporter Inhibitor : A compound structurally similar to this compound was identified as a potent glycine transporter 1 (GlyT1) inhibitor. This research could provide insights into the potential neurological applications of similar compounds (Yamamoto et al., 2016).

Antimicrobial Activity : A study synthesized new thienopyrimidine derivatives and screened them for pronounced antimicrobial activity. These derivatives, due to their structural similarities, could provide valuable information about the antimicrobial potential of this compound (Bhuiyan et al., 2006).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been known to target a variety of pathogens such as botrytis spp, Sclerotinia spp, and Monilia spp, as well as against powdery mildews and some leaf spot diseases in a broad range of crops .

Mode of Action

It’s known that the spatial configuration of the carbon atoms connected to certain groups plays an important role in the fungicidal activity of similar compounds .

Biochemical Pathways

It’s known that similar compounds can affect a wide variety of biochemical pathways, leading to their fungicidal activity .

Result of Action

Similar compounds have been known to exhibit fungicidal activity, suggesting that this compound may also have similar effects .

Analyse Biochimique

Biochemical Properties

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as succinate dehydrogenase, a key component of the mitochondrial respiratory chain. The compound binds to the active site of succinate dehydrogenase, inhibiting its activity and thereby disrupting the electron transport chain. This interaction is characterized by strong binding affinity due to the presence of the trifluoromethyl group, which enhances the compound’s lipophilicity and binding efficiency .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, particularly those involved in oxidative phosphorylation. The inhibition of succinate dehydrogenase leads to a decrease in ATP production, affecting cellular metabolism and energy homeostasis. Additionally, this compound can modulate gene expression by affecting transcription factors that respond to changes in cellular energy levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with biomolecules. The compound’s trifluoromethyl group enhances its ability to penetrate cellular membranes and reach intracellular targets. Upon binding to succinate dehydrogenase, it induces conformational changes that inhibit the enzyme’s activity. This inhibition disrupts the electron transport chain, leading to reduced ATP synthesis and increased production of reactive oxygen species (ROS), which can further affect cellular functions .

Propriétés

IUPAC Name |

N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClF3N4O2/c1-11-15(16(27-29-11)12-5-3-2-4-6-12)18(28)25-8-7-24-17-14(20)9-13(10-26-17)19(21,22)23/h2-6,9-10H,7-8H2,1H3,(H,24,26)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAGEMCQENPSBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCNC3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClF3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S)-3-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2952915.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2952916.png)

![N'-(4-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2952918.png)

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate](/img/structure/B2952920.png)

![1-(4-Chlorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2952921.png)

![N-(3,5-dimethoxyphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2952926.png)